molecular formula C7H14N2O4 B14347301 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- CAS No. 96286-41-8

2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro-

Cat. No.: B14347301
CAS No.: 96286-41-8
M. Wt: 190.20 g/mol
InChI Key: ZZSOLQXHSQAFET-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in its ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmacology, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- can be achieved through several methods. One common approach involves the multicomponent reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes the four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .

Industrial Production Methods

Industrial production of this compound often involves eco-friendly protocols such as solvent-free conditions and the use of green chemistry techniques. For instance, the condensation of 3-amino propanol with carboxylic acid derivatives under solvent-free conditions is a widely used method .

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- is unique due to its specific structural features and the presence of both ethyl and nitro groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

96286-41-8

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

(3-ethyl-5-nitro-1,3-oxazinan-5-yl)methanol

InChI

InChI=1S/C7H14N2O4/c1-2-8-3-7(4-10,9(11)12)5-13-6-8/h10H,2-6H2,1H3

InChI Key

ZZSOLQXHSQAFET-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(COC1)(CO)[N+](=O)[O-]

Origin of Product

United States

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